2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide
Description
The compound 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide is a triazolopyridazine derivative characterized by a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a 3,4-dimethoxyphenyl group. A thioether linkage connects the core to an N-phenylacetamide moiety at position 6 (Figure 1).
Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c1-28-16-9-8-14(12-17(16)29-2)21-24-23-18-10-11-20(25-26(18)21)30-13-19(27)22-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUYIEVDTNGOBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been reported to exhibit antiviral and antimicrobial activities. These compounds are known to interact with various enzymes and proteins that play crucial roles in the life cycle of viruses and bacteria.
Mode of Action
Based on the structural similarity to other [1,2,4]triazolo[4,3-a]quinoxaline derivatives, it can be inferred that the compound may interact with its targets through hydrogen bonding and other non-covalent interactions. This interaction could potentially inhibit the function of the target, leading to the observed antiviral or antimicrobial effects.
Biochemical Pathways
Similar compounds have been reported to interfere with the replication cycle of viruses and the metabolic processes of bacteria. This interference could potentially lead to the inhibition of the growth and proliferation of these microorganisms.
Pharmacokinetics
Similar compounds are known to have good bioavailability and are well distributed in the body. The metabolism and excretion of these compounds are also expected to be efficient, ensuring their removal from the body after they have exerted their effects.
Result of Action
Based on the antiviral and antimicrobial activities of similar compounds, it can be inferred that the compound may lead to the death of viruses and bacteria by inhibiting their essential biological processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature. .
Biological Activity
The compound 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide is a complex organic molecule that has attracted interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound consists of several key structural features:
- A triazolopyridazine core , which is known for its pharmacological properties.
- A dimethoxyphenyl group , which may enhance the compound's solubility and bioavailability.
- A thioacetamide moiety , which is often associated with various biological activities.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the triazolopyridazine core : This can be achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
- Introduction of substituents : The dimethoxyphenyl and thioacetamide groups are added through nucleophilic substitution reactions.
- Purification : Techniques like high-performance liquid chromatography (HPLC) are employed to purify the final product.
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The triazolopyridazine core is known to inhibit various biological pathways:
- Inhibition of Kinases : Research indicates that derivatives of triazolopyridazines can inhibit kinases involved in cancer progression, such as BRAF(V600E) and EGFR .
- Anti-inflammatory Activity : Compounds with similar structures have demonstrated significant anti-inflammatory effects by inhibiting nitric oxide production in macrophages .
Case Studies and Research Findings
-
Antitumor Activity : A study evaluated the antitumor potential of similar compounds and found that they effectively inhibited cell proliferation in various cancer cell lines .
Compound IC50 (µM) Target Triazolo derivative A 15 BRAF(V600E) Triazolo derivative B 20 EGFR -
Antimicrobial Properties : Another investigation into related thioacetamides revealed moderate to excellent antimicrobial activities against several pathogens .
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 16 µg/mL - Structure-Activity Relationship (SAR) : The presence of electron-donating groups like methoxy significantly enhances the compound's potency against various biological targets by improving binding affinity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazolopyridazine Derivatives
Key Observations:
Substituent Position and Bioactivity: The 3,4-dimethoxyphenyl group in the target compound may enhance solubility and binding affinity compared to simpler substituents (e.g., methyl in Lin28-1632) due to increased electron-donating effects and steric bulk . Methoxy vs.
Core Modifications :
- Replacement of the triazolopyridazine core with a triazolothiadiazine (as in ) shifts activity toward PDE4 inhibition, highlighting the importance of the heterocyclic scaffold in target selectivity .
Thioacetamide Linkage :
Lin28 Inhibition :
The compound Lin28-1632 (N-methyl-N-[3-(3-methyltriazolopyridazinyl)phenyl]acetamide) shares structural similarity with the target compound but lacks the dimethoxyphenyl group. It inhibits Lin28-let-7 interaction, rescuing let-7 miRNA function and reducing cancer stem cell (CSC) proliferation . This suggests that substituting the methyl group with a dimethoxyphenyl could modulate binding specificity or potency.
Epigenetic and Antifungal Activity :
PDE4 Inhibition :
The triazolothiadiazine derivative () inhibits PDE4, but its activity is contingent on the core structure rather than the acetamide side chain. This contrasts with the target compound, where the acetamide group may direct activity toward kinase or miRNA pathways .
Physicochemical Properties
- Melting Points : Triazolopyridazine analogs with methyl or methoxy substituents exhibit melting points ranging from 187–255°C (e.g., E-4b: 253–255°C), suggesting that the target compound’s dimethoxyphenyl group may increase crystallinity compared to simpler derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
